1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid
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Overview
Description
1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid is a complex organic compound featuring a cyclopentane ring substituted with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the cyclopentane ring, followed by the introduction of the tritylamino and carbamoyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,2,2-Trimethyl-3-(methylcarbamoyl)cyclopentane-1-carboxylic acid
- 1,2,2-Trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Uniqueness
1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid is unique due to the presence of the tritylamino group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1,2,2-trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3/c1-27(2)24(19-20-28(27,3)26(33)34)25(32)30-31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,31H,19-20H2,1-3H3,(H,30,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGHCTLZYJNSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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